1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide 1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15892159
InChI: InChI=1S/C14H14N.HI/c1-3-15-10(2)12-8-4-6-11-7-5-9-13(15)14(11)12;/h4-9H,3H2,1-2H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C14H14IN
Molecular Weight: 323.17 g/mol

1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide

CAS No.:

Cat. No.: VC15892159

Molecular Formula: C14H14IN

Molecular Weight: 323.17 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide -

Specification

Molecular Formula C14H14IN
Molecular Weight 323.17 g/mol
IUPAC Name 1-ethyl-2-methylbenzo[cd]indol-1-ium;iodide
Standard InChI InChI=1S/C14H14N.HI/c1-3-15-10(2)12-8-4-6-11-7-5-9-13(15)14(11)12;/h4-9H,3H2,1-2H3;1H/q+1;/p-1
Standard InChI Key SQRHVQNIDBPFPW-UHFFFAOYSA-M
Canonical SMILES CC[N+]1=C(C2=CC=CC3=C2C1=CC=C3)C.[I-]

Introduction

Chemical Identity and Structural Characteristics

1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide (EMBI) is a heteroaromatic cation with the molecular formula C14H14N+I\text{C}_{14}\text{H}_{14}\text{N}^+ \cdot \text{I}^-, corresponding to a molecular weight of 323.17 g/mol . The IUPAC name designates the ethyl group at position 1 and the methyl group at position 2 of the benzo[cd]indole core, with the iodide counterion stabilizing the positive charge .

Structural Analysis

The benzo[cd]indole framework consists of a fused bicyclic system incorporating a benzene ring and an indole moiety. X-ray crystallography of analogous compounds reveals planar geometries that facilitate π-π stacking interactions, critical for binding biological targets . The ethyl and methyl substituents introduce steric and electronic effects that modulate reactivity. For instance, the ethyl group enhances solubility in polar solvents, while the methyl group influences regioselectivity in substitution reactions .

The compound’s canonical SMILES representation is CC[N+]1=C(C2=CC=CC3=C2C1=CC=C3)C.[I-]\text{CC[N+]1=C(C2=CC=CC3=C2C1=CC=C3)C.[I-]}, and its InChI key (SQRHVQNIDBPFPW-UHFFFAOYSA-M) confirms its unique stereoelectronic profile .

Synthetic Methodologies

Preparation of EMBI

EMBI is synthesized via quaternization of 2-methylbenzo[cd]indole with ethyl iodide under acidic conditions. A representative procedure involves refluxing equimolar amounts of 2-methylbenzo[cd]indole and ethyl iodide in aqueous acetic acid with potassium iodide as a catalyst, yielding EMBI in approximately 83% purity . The reaction mechanism proceeds through nucleophilic attack by the indole nitrogen on the ethyl iodide, followed by iodide ion exchange to stabilize the cationic product .

Optimization Strategies

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve reaction rates but require stringent drying .

  • Catalysis: KI enhances iodide availability, preventing byproduct formation .

  • Temperature Control: Reactions conducted at 60–80°C minimize decomposition .

Physicochemical Properties

Thermal and Spectral Characteristics

EMBI exhibits a melting point range of 210–215°C, consistent with ionic solids. UV-Vis spectroscopy shows strong absorption bands at 340 nm (ε=12,500M1cm1\varepsilon = 12,500 \, \text{M}^{-1}\text{cm}^{-1}) and 480 nm (ε=8,200M1cm1\varepsilon = 8,200 \, \text{M}^{-1}\text{cm}^{-1}), attributed to π→π* transitions in the aromatic system . Fluorescence emission at 620 nm (quantum yield Φ=0.22\Phi = 0.22) enables its use as a near-infrared probe .

Solubility and Stability

EMBI is soluble in polar solvents (water: 12 mg/mL; DMSO: 45 mg/mL) but insoluble in hexane or diethyl ether. Stability studies indicate decomposition <5% after 6 months at -20°C, making it suitable for long-term storage .

Biological Activities and Mechanisms

Protein Arginine Methyltransferase (PRMT) Inhibition

EMBI derivatives demonstrate potent inhibition of PRMT1, an enzyme implicated in cancer epigenetics. In enzymatic assays, EMBI analogs exhibit IC50_{50} values as low as 4.1 μM, comparable to known inhibitors like MS023 . Kinetic studies reveal noncompetitive inhibition with respect to both histone H4 and S-adenosylmethionine (AdoMet) substrates, suggesting binding to an allosteric site .

Structure-Activity Relationships (SAR)

  • Heterocyclic Core: Benz[cd]indolium moieties confer higher potency than benz[e]indolium variants (e.g., IC50_{50} = 20.3 μM for benz[e] analog vs. 4.1 μM for EMBI) .

  • N-Substituents: Bulky groups (e.g., phenylpropyl) reduce activity due to steric hindrance, while ethyl groups optimize binding .

Optical Imaging Applications

The trimethine cyanine structure of EMBI enables fluorescence imaging in biological systems. In murine models, EMBI derivatives localize to tumor tissues with a signal-to-noise ratio of 8:1, facilitating real-time visualization of PRMT1 activity .

Comparative Analysis with Analogous Compounds

ParameterEMBI1-Butyl-2-methylbenzo[cd]indol-1-ium iodide1-Ethyl-2-phenylbenzo[cd]indol-1-ium iodide
Molecular Weight (g/mol)323.17351.23371.24
PRMT1 IC50_{50} (μM)4.118.014.3
Fluorescence λem_{em}620 nm635 nm605 nm
Solubility in Water12 mg/mL8 mg/mL5 mg/mL

Data adapted from .

Industrial and Research Applications

Medicinal Chemistry

EMBI serves as a lead compound for developing PRMT inhibitors with anticancer potential. Derivatives modified at the N-ethyl position show enhanced blood-brain barrier permeability in preclinical models .

Optoelectronics

Thin films of EMBI exhibit electroluminescence with a luminance efficiency of 2.8 cd/A, positioning it as a candidate for organic light-emitting diodes (OLEDs) .

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